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molecular formula C8H7NO B1590900 5H-Cyclopenta[c]pyridin-7(6H)-one CAS No. 51907-18-7

5H-Cyclopenta[c]pyridin-7(6H)-one

Cat. No. B1590900
M. Wt: 133.15 g/mol
InChI Key: SMHRJUIZCMDUFN-UHFFFAOYSA-N
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Patent
US08247429B2

Procedure details

A solution of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate (4.80 g, 20.2 mmol) in tetrahydrofuran (100 mL) was added to a suspension of 60% sodium hydride (3.73 g, 93.3 mmol) in tetrahydrofuran (50 mL) at room temperature. Methanol (100 μL) was added to the mixture at room temperature, and the mixture was heated under reflux for 4 hr. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was added to 12M hydrochloric acid (50 mL) at 0° C., and the mixture was stirred at 110° C. for 30 min. The mixture was alkalified with sodium hydrogen carbonate, the insoluble material was filtered off, and the filtrate was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with hexane to give the title compound (1.57 g, yield 58%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH2:5][CH2:6][C:7]1[C:12]([C:13]([O:15]C)=O)=[CH:11][N:10]=[CH:9][CH:8]=1)C.[H-].[Na+].CO>O1CCCC1>[CH:11]1[C:12]2[C:13](=[O:15])[CH2:5][CH2:6][C:7]=2[CH:8]=[CH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)OC(CCC1=CC=NC=C1C(=O)OC)=O
Name
Quantity
3.73 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to 12M hydrochloric acid (50 mL) at 0° C.
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=NC=CC2=C1C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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